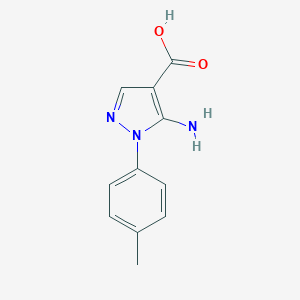

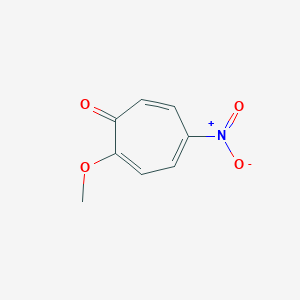

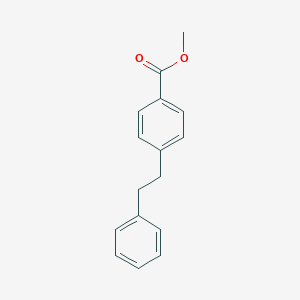

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, involves cyclocondensation reactions of appropriate precursors such as hydrazines and β-diketones or β-ketoesters. For example, the synthesis of related pyrazole carboxylic acids has been achieved through reactions involving indole carboxylic acids and subsequent modifications (G. Ganga Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques such as FT-IR, FT-NMR, and X-ray diffraction. For instance, studies on similar pyrazole compounds have shown the importance of hydrogen bonding in stabilizing their crystal structures, as well as detailed insights into their molecular orbitals through theoretical calculations (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, amide formation, and Schiff base formation, enabling the synthesis of a wide range of compounds with potential biological activities. These reactions are facilitated by the reactive sites on the pyrazole ring, such as the amino and carboxylic acid groups (R. Kasımoğulları et al., 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and material science. Studies involving similar compounds have provided valuable data on these properties through experimental and theoretical approaches (S. Viveka et al., 2016).

Applications De Recherche Scientifique

-

Synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives

- Application Summary : This research involves the synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these derivatives . These compounds are of particular importance as they present promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

- Methods of Application : The methods for obtaining these structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

- Results or Outcomes : The methods for the synthesis of amino-functionalized pyrazolo-[4,3-b]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo [4,3-b]-pyridine with a halogen-substituted pyridine fragment .

-

Synthesis of hydrazine-coupled pyrazole derivatives

- Application Summary : This research involves the synthesis of hydrazine-coupled pyrazole derivatives and their evaluation for antileishmanial and antimalarial activities . These compounds are known for their diverse pharmacological effects .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Synthesis of hydrazine-coupled pyrazole derivatives for antileishmanial and antimalarial activities

- Application Summary : This research involves the synthesis of hydrazine-coupled pyrazole derivatives and their evaluation for antileishmanial and antimalarial activities . These compounds are known for their diverse pharmacological effects .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Synthesis of azo dye derivatives incorporating heterocyclic scaffolds

- Application Summary : This research involves the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These compounds are known for their diverse pharmacological effects including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : By modifying the terminal aldehyde radical into an imine version, 2-amino-3-cyano-4-chloro-5 formylthiophene provided the basis for blue-colored heterocyclic azo dyes 15 with an enhanced π-conjugated system, solubility, and electronic spectrum properties of the synthesized compounds .

-

Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Application Summary : This research involves the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds are known for their diverse pharmacological effects .

- Methods of Application : The compounds were synthesized using the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride .

- Results or Outcomes : The research successfully realized the synthesis of 20 representative examples .

-

Synthesis of azo dye derivatives incorporating heterocyclic scaffolds

- Application Summary : This research involves the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These compounds are known for their diverse pharmacological effects including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : By modifying the terminal aldehyde radical into an imine version, 2-amino-3-cyano-4-chloro-5 formylthiophene provided the basis for blue-colored heterocyclic azo dyes 15 with an enhanced π-conjugated system, solubility, and electronic spectrum properties of the synthesized compounds .

Propriétés

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQYFHSZSHAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404251 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

14678-93-4 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)